molecular formula C19H21N5O3S B2874350 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 905761-60-6

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2874350
CAS No.: 905761-60-6
M. Wt: 399.47
InChI Key: NGQBRHFUIICGLS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a dimethoxyphenyl moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves the use of a dimethoxyphenyl-substituted hydrazine or a similar precursor, which is then reacted with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them into corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The dimethoxyphenyl group could enhance binding affinity to certain biological targets, while the sulfanyl group might participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • **2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to the specific positioning and types of substituents on the aromatic rings. These differences can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a distinct entity in its class.

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 368.43 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • Studies have shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
  • Antimicrobial Properties
    • The triazole scaffold is recognized for its antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal effects against a range of pathogens . This is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects
    • Some studies suggest that triazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell survival.
  • Interaction with Receptors : Some derivatives may interact with specific receptors or proteins involved in cell signaling pathways that regulate growth and apoptosis.
  • Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 ValuesReferences
AnticancerMCF-7 Cell Line~27.3 μM
HCT-116 Cell Line~6.2 μM
AntimicrobialBacterial StrainsVaries (μg/mL)
Anti-inflammatoryCOX Inhibition AssaysNot specified

Case Study: Anticancer Efficacy

In a notable study published in 2020, a series of mercapto-substituted 1,2,4-triazoles were evaluated for their anticancer properties. Among these compounds, certain derivatives showed promising results against breast and colon cancer cell lines with IC50 values indicating potent cytotoxicity . The study highlighted the potential for these compounds to serve as lead structures for further drug development.

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)21-17(25)11-28-19-23-22-18(24(19)20)13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQBRHFUIICGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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